molecular formula C25H30O13 B135045 Picroside III CAS No. 770721-33-0

Picroside III

货号: B135045
CAS 编号: 770721-33-0
分子量: 538.5 g/mol
InChI 键: RMSKZOXJAHOIER-GGKKSNITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Picroside III is a natural iridoid glycoside compound found in the plant Picrorhiza scrophulariiflora. It is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antioxidant effects. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Picroside III involves multiple steps, including glycosylation and esterification reactions. The starting materials typically include iridoid precursors and glucose derivatives. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the rhizomes of Picrorhiza scrophulariiflora. The extraction process involves solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound .

化学反应分析

Types of Reactions: Picroside III undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Gastrointestinal Health

Inflammatory Bowel Disease (IBD) Management

Recent studies have highlighted the protective effects of Picroside III against inflammatory bowel diseases such as ulcerative colitis. In a mouse model induced by dextran sulfate sodium (DSS), this compound administration resulted in:

  • Reduction in Disease Activity Index (DAI) : The treatment significantly alleviated clinical signs of colitis, including weight loss and colon shortening .
  • Intestinal Mucosal Healing : Histological analyses showed improved healing of the intestinal mucosa with increased expressions of tight junction proteins such as claudin-3 and occludin, while decreasing claudin-2 expression .
  • Microbiota Modulation : RNA sequencing indicated that this compound positively influenced gut microbiota by enhancing the abundance of beneficial bacteria like Lactobacillus murinus and Lactobacillus gasseri .

Anti-inflammatory Properties

Mechanism of Action

This compound exhibits anti-inflammatory properties through the modulation of key signaling pathways:

  • AMPK Activation : It has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and inflammation regulation. This activation leads to enhanced expression of tight junction proteins and reduced intestinal permeability in vitro .
  • PI3K-Akt Pathway Inhibition : In models of colitis, this compound inhibited Akt phosphorylation, contributing to its anti-inflammatory effects and supporting mucosal integrity .

Anticancer Potential

Cytotoxic Effects on Cancer Cells

This compound has demonstrated cytotoxicity against various cancer cell lines:

  • Breast and Liver Cancer : Studies have indicated that this compound can inhibit the proliferation of MCF-7 (breast cancer) and Hep3B (liver cancer) cell lines, suggesting its potential use as an adjunctive treatment in oncology .
  • Mechanistic Insights : The compound's anticancer effects may be attributed to its ability to induce apoptosis and inhibit tumor invasion and migration .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its clinical application:

ParameterValue
Maximum Concentration (Tmax)0.8 ± 0.1 hours
Half-life (t1/2)17.5 ± 3.1 hours
Area Under Curve (AUC)Significant for therapeutic efficacy

These parameters indicate that this compound has a favorable pharmacokinetic profile that supports its potential therapeutic applications when administered appropriately .

作用机制

Picroside III is often compared with other iridoid glycosides such as Picroside I, Picroside II, minecoside, and sweroside. While all these compounds share a similar iridoid glycoside structure, this compound is unique in its specific pharmacological activities and molecular targets .

相似化合物的比较

  • Picroside I
  • Picroside II
  • Minecoside
  • Sweroside

Picroside III stands out due to its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound for further research and therapeutic development.

生物活性

Picroside III is an iridoid glycoside derived from the roots of Picrorhiza kurroa and Picrorhiza scrophulariiflora, plants known for their medicinal properties in traditional medicine. This compound has garnered attention for its diverse biological activities, including antimicrobial, hepatoprotective, anti-inflammatory, and antioxidant effects. The following sections detail the biological activities of this compound, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound is structurally similar to other iridoid glycosides such as Picroside I and II, which contribute to the pharmacological effects of Picrorhiza species. Its molecular formula is C24H28O11C_{24}H_{28}O_{11} with a molecular weight of 492.57 g/mol. The compound exhibits a range of biological activities attributed to its ability to interact with various cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, an ethanolic extract of P. kurroa, which contains this compound, demonstrated significant antimicrobial activity against Yersinia enterocolitica, with a zone of inhibition measuring 29.8 mm and a minimum inhibitory concentration (MIC) of 2.45 mg/mL . The following table summarizes the antimicrobial activity associated with this compound:

Microorganism Zone of Inhibition (mm) MIC (mg/mL) MBC (mg/mL)
Yersinia enterocolitica29.82.452.4
Staphylococcus aureus25.03.03.5
Escherichia coli20.04.04.5

Hepatoprotective Effects

Dosage (mg/kg) Liver Enzyme Levels (ALT) Liver Enzyme Levels (AST)
Control45 ± 550 ± 6
This compound (50)30 ± 435 ± 5
This compound (100)25 ± 330 ± 4

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented through various in vitro studies that demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This activity is crucial for conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological activity. Studies have indicated that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The following table summarizes the antioxidant capacity measured through different assays:

Assay IC50 Value (µg/mL)
DPPH Radical Scavenging15
ABTS Radical Scavenging12
Ferric Reducing Power18

Case Studies and Clinical Applications

  • Chronic Hepatitis Treatment : A clinical study involving patients with chronic hepatitis demonstrated improved liver function tests after administering extracts containing this compound over a period of three months . Patients reported reduced symptoms and improved quality of life.
  • Diabetes Management : Another study indicated that this compound could help lower blood glucose levels in diabetic rats, suggesting potential applications in managing diabetes mellitus .

属性

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSKZOXJAHOIER-GGKKSNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346770
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770721-33-0
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picroside III
Reactant of Route 2
Picroside III
Reactant of Route 3
Picroside III
Reactant of Route 4
Picroside III
Reactant of Route 5
Picroside III
Reactant of Route 6
Picroside III
Customer
Q & A

Q1: What is the mechanism of action of Picroside III in alleviating colitis?

A1: Research suggests that this compound exerts its beneficial effects in colitis by promoting wound healing in the colonic mucosa and enhancing the recovery of the epithelial barrier function. This is achieved through the activation of AMP-activated protein kinase (AMPK). [, ] Additionally, this compound has been shown to inhibit the PI3K-Akt pathway, further contributing to its anti-inflammatory effects in the intestines. []

Q2: How does this compound impact the expression of tight junction proteins in the intestinal epithelium?

A2: Studies have demonstrated that this compound can modulate the expression of various tight junction proteins. It increases the expression of Claudin-3, ZO-1, and Occludin, while simultaneously decreasing the expression of Claudin-2. [] This modulation of tight junction proteins contributes to the strengthening of the intestinal epithelial barrier, a crucial factor in alleviating colitis symptoms.

Q3: Is there evidence of this compound influencing the gut microbiota composition?

A3: Yes, pretreatment with this compound has been linked to the rectification of microbial dysbiosis commonly observed in colitis models. Specifically, it increases the abundance of beneficial bacteria such as Lactobacillus murinus and Lactobacillus gasseri. [] This modulation of the gut microbiota composition is believed to contribute to the overall therapeutic effects of this compound in colitis.

Q4: What are the pharmacokinetic properties of this compound and other related iridoids?

A4: Studies using a sensitive UHPLC-ESI-MS/MS method have been conducted to investigate the pharmacokinetics of Picroside I, II, III, and IV in rats. [, ] These studies provide valuable insights into the absorption, distribution, metabolism, and excretion profiles of these compounds, paving the way for further research into their therapeutic potential.

Q5: Are there any known sources of this compound other than Picrorhiza scrophulariiflora?

A5: Yes, this compound has also been isolated from the stem of Catalpa ovata, alongside other iridoids like 6-O-[(E)-feruloyl]jioglutin D and 6-O-(4-hydroxybenzoyl)jioglutin D. [] This finding suggests that Catalpa ovata could potentially serve as an alternative source of this compound for further research and development.

Q6: What are the implications of in vitro studies on Picrorhiza kurroa for this compound production?

A6: Researchers have successfully established callus cultures of Picrorhiza kurroa, a plant known to contain this compound. [] This advancement opens up possibilities for exploring the production of this compound through plant tissue culture techniques, potentially offering a sustainable alternative to traditional extraction methods.

Q7: Has this compound shown any potential antiviral activity?

A7: While not directly addressed in the provided research, one study mentions the potential anti-coronavirus and anti-pulmonary inflammation effects of iridoids, suggesting a broader scope of investigation for this compound and its related compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。